molecular formula C20H22N4O3 B2718241 7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899998-21-1

7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2718241
CAS No.: 899998-21-1
M. Wt: 366.421
InChI Key: RVJOUYPDVQNWOH-UHFFFAOYSA-N
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Description

7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazolo ring and the introduction of the tert-butyl, methyl, and 4-methylbenzyl groups under specific reaction conditions. Common reagents used in these reactions include tert-butyl chloride, methyl iodide, and 4-methylbenzyl bromide, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): An antioxidant used in food and industrial applications.

    tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: A compound with a similar tert-butyl group but different core structure.

Uniqueness

7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

7-tert-butyl-4-methyl-2-[(4-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12-6-8-13(9-7-12)10-24-17(25)15-16(22(5)19(24)26)21-18-23(15)11-14(27-18)20(2,3)4/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJOUYPDVQNWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(O4)C(C)(C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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